Methyl 2-(4-fluorophenyl)acetylcarbamate

Description

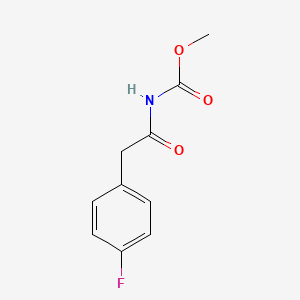

Methyl 2-(4-fluorophenyl)acetylcarbamate is a synthetic carbamate derivative characterized by a methyl carbamate group linked to a 2-(4-fluorophenyl)acetyl backbone. Carbamates are widely studied for their pesticidal, pharmaceutical, and biochemical applications due to their ability to inhibit enzymes like acetylcholinesterase or act as prodrugs . The incorporation of a fluorine atom at the para position of the phenyl ring enhances electronegativity and may influence metabolic stability, lipophilicity, and target binding .

Properties

Molecular Formula |

C10H10FNO3 |

|---|---|

Molecular Weight |

211.19 g/mol |

IUPAC Name |

methyl N-[2-(4-fluorophenyl)acetyl]carbamate |

InChI |

InChI=1S/C10H10FNO3/c1-15-10(14)12-9(13)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13,14) |

InChI Key |

GGIGBFQERVZEQW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC(=O)CC1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Carbamates

Methyl 2-(4-fluorophenyl)acetylcarbamate shares structural motifs with several carbamate derivatives, differing primarily in substituents and alkyl/aryl groups. Key analogs include:

Key Structural Differences :

- Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound contrasts with chlorinated analogs (e.g., 3-chlorophenylamino in ), impacting electronegativity and steric effects.

- Alkyl Chain: Methyl carbamate vs. ethyl carbamate (e.g., fenoxycarb ) alters metabolic stability and hydrophobicity.

Physicochemical Properties and Lipophilicity

Lipophilicity (log k) is critical for bioavailability and membrane permeability. Data from HPLC-derived capacity factors (k) for analogous compounds are summarized below:

Fluorine’s lower atomic radius and higher electronegativity compared to chlorine likely reduce lipophilicity, aligning with trends observed in halogen-substituted carbamates . The methyl carbamate group may further decrease log *k relative to ethyl derivatives (e.g., fenoxycarb, log k ~3.5–4.0 ).

A. Enzyme Inhibition

- Chlorinated phenylcarbamates (e.g., ) show potent acetylcholinesterase inhibition (IC50: 0.8–1.5 µM). The fluorine substitution in the target compound may enhance selectivity due to reduced steric hindrance.

- Fenoxycarb (ethyl carbamate) acts as an insect growth regulator by mimicking juvenile hormone , a mechanism less likely in methyl carbamates due to shorter alkyl chains.

B. Metabolic Stability

- Fluorine’s resistance to oxidative metabolism may prolong the half-life of this compound compared to chlorinated analogs, which are prone to dehalogenation .

C. Toxicity Profile

- Methyl carbamates generally exhibit lower acute toxicity (LD50 >500 mg/kg in rodents) than ethyl derivatives (e.g., fenoxycarb, LD50 ~10,000 mg/kg ), though fluorine’s impact requires further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.